5-Chloro-1-(1-methyl-3-phenylpropyl)-1H-benzimidazole-2-thiol
Description
5-Chloro-1-(1-methyl-3-phenylpropyl)-1H-benzimidazole-2-thiol (CAS: 442644-30-6) is a benzimidazole derivative characterized by a chloro substituent at the 5-position, a thiol group at the 2-position, and a branched alkyl chain (1-methyl-3-phenylpropyl) at the 1-position of the benzimidazole core. This compound is cataloged under reference code QZ-7864 by Combi-Blocks, with a purity of 95% . It has been listed in specialized chemical catalogs for heterocyclic compounds but is currently marked as discontinued by CymitQuimica, limiting its commercial availability .
The structural features of this compound—particularly the thiol group and bulky alkyl-aryl substituent—suggest unique physicochemical properties and binding interactions compared to simpler analogs.
Properties
IUPAC Name |
6-chloro-3-(4-phenylbutan-2-yl)-1H-benzimidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2S/c1-12(7-8-13-5-3-2-4-6-13)20-16-10-9-14(18)11-15(16)19-17(20)21/h2-6,9-12H,7-8H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDZJBDDKDIPLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N2C3=C(C=C(C=C3)Cl)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(1-methyl-3-phenylpropyl)-1H-benzimidazole-2-thiol typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carbon disulfide in the presence of a base such as potassium hydroxide.
Substitution Reactions:
Alkylation: The 1-position can be alkylated using 1-methyl-3-phenylpropyl bromide in the presence of a strong base like sodium hydride.
Thiol Group Introduction: The thiol group at the 2-position can be introduced by reacting the intermediate with thiourea under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Position
The 5-chloro group undergoes nucleophilic substitution under basic or catalytic conditions. This reaction modifies electronic properties and bioactivity:
Key Findings :
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Reactivity follows the order: Ar-Cl > alkyl-Cl due to aromatic ring activation.
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Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is feasible but requires anhydrous conditions .
Thiol Group Reactivity
The 2-thiol moiety participates in oxidation, alkylation, and cyclocondensation:
Oxidation Reactions
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Disulfide formation : Air oxidation in basic ethanol yields the symmetrical disulfide (95% purity).
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Sulfonic acid derivative : Treatment with H₂O₂/HCl at 0°C produces the sulfonic acid (confirmed by IR: 1040 cm⁻¹ S=O stretch) .
Alkylation
Mechanistic Insight : Alkylation proceeds via SN2 pathway , with steric hindrance from the 1-methyl-3-phenylpropyl group slowing kinetics.
Coupling Reactions for Heterocycle Formation
The thiol group facilitates cyclization with α-haloesters or ketones:
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Substrate : 5-Chloro-1-(1-methyl-3-phenylpropyl)-1H-benzimidazole-2-thiol
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Reagent : Diethyl 2-chloromalonate
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Conditions : Triethylamine, dry ethanol, reflux (2–3 hrs)
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Product : Thiazolobenzimidazol-3-one derivative
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Yield : 79% (confirmed by ¹H NMR: δ 4.32 ppm, CH₂; 7.24–7.56 ppm, aromatic protons)
Applications : These heterocycles show enhanced kinase inhibition compared to parent compounds.
Synthetic Routes and Optimization
The compound is synthesized via:
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Benzimidazole cyclization : 1,2-Phenylenediamine + 4-chloro-2-nitroaniline derivative .
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Thiol introduction : Thiourea cyclization under HCl/EtOH.
Critical Parameters :
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Purity >95% requires recrystallization from hexane/ethyl acetate .
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Steric effects from the 1-methyl-3-phenylpropyl group reduce reaction rates by 40% vs. unsubstituted analogs.
Stability and Degradation
Scientific Research Applications
Pharmaceutical Applications
5-Chloro-1-(1-methyl-3-phenylpropyl)-1H-benzimidazole-2-thiol has been studied for its potential therapeutic properties, particularly in the following areas:
- Antimicrobial Activity : Research indicates that compounds with benzimidazole structures exhibit significant antimicrobial properties. This specific compound may inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .
- Anticancer Properties : Some studies have suggested that benzimidazole derivatives can induce apoptosis in cancer cells. The thiol group may enhance the compound's ability to interact with cellular targets, potentially leading to new cancer therapies .
Agricultural Applications
The compound may also find use in agriculture as a pesticide or herbicide due to its biological activity against certain pathogens and pests. Its efficacy in inhibiting plant pathogens can be explored further for agricultural formulations .
Material Science
The unique chemical structure of this compound allows for potential applications in materials science:
- Polymer Chemistry : The incorporation of this compound into polymer matrices could enhance their mechanical and thermal properties due to its strong bonding capabilities and stability under various conditions .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of benzimidazole derivatives demonstrated that compounds similar to this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The results suggested that modifications to the benzimidazole core could enhance antimicrobial activity, paving the way for new antibiotic development .
Case Study 2: Anticancer Activity
In vitro studies have shown that benzimidazole derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines. A specific investigation into compounds with similar structures revealed that they could activate apoptotic pathways, indicating a promising avenue for anticancer drug development .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 5-Chloro-1-(1-methyl-3-phenylpropyl)-1H-benzimidazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The benzimidazole core can interact with nucleic acids, affecting DNA and RNA synthesis.
Comparison with Similar Compounds
Structural Analogues and Substituent Analysis
The following compounds, sourced from Combi-Blocks (), share structural motifs with the target molecule and serve as relevant comparators:
| Compound Name & ID | Core Structure | Substituents | Purity | Key Features |
|---|---|---|---|---|
| QZ-7864: Target compound | Benzimidazole | 5-Cl, 2-SH, 1-(1-methyl-3-phenylpropyl) | 95% | Bulky aryl-alkyl chain, thiol group |
| ST-4782: ([1-(3-Cl-2-MePh)-1H-imidazol-2-yl]thio)acetic acid | Imidazole | 3-Cl-2-MePh, thioacetic acid | 95% | Thioether linkage, aromatic chloro |
| QE-4227: 5-(Chloromethyl)-1-propylimidazole HCl | Imidazole | 5-CH2Cl, 1-propyl | 95% | Chloromethyl group, simple alkyl chain |
| QA-2868: 2-Chloro-9-methyl-9H-purine | Purine | 2-Cl, 9-Me | 98% | Purine core, methyl substitution |
| QH-9754: 6-Cl-7-Me-7H-purine | Purine | 6-Cl, 7-Me | 97% | Differing substitution positions |
Key Observations:
In contrast, ST-4782 and QE-4227 are imidazole derivatives, while QA-2868 and QH-9754 are purine-based, which introduces additional nitrogen atoms and hydrogen-bonding capabilities .
Comparatively, QE-4227’s 1-propyl group is smaller, favoring easier synthesis but reduced hydrophobic interactions. The 2-thiol group in QZ-7864 may act as a hydrogen-bond donor or participate in disulfide bonding, a feature absent in chloro-purines (QA-2868, QH-9754) and the thioacetic acid derivative (ST-4782) .
Chlorine Positioning :
- Chlorine at the 5-position on benzimidazole (QZ-7864) vs. 3-position on the phenyl ring in ST-4782 alters electronic effects and steric interactions. In purines, chlorine at the 2- or 6-position (QA-2868, QH-9754) may influence base-pairing or enzyme inhibition profiles.
Physicochemical and Pharmacokinetic Implications
- Lipophilicity : The aryl-alkyl chain in QZ-7864 likely increases logP compared to QE-4227 or purine derivatives, suggesting better tissue penetration but higher metabolic instability.
- Solubility: The thiol group in QZ-7864 may improve aqueous solubility relative to non-polar purine analogs, though this is contingent on pH and oxidation state.
Biological Activity
5-Chloro-1-(1-methyl-3-phenylpropyl)-1H-benzimidazole-2-thiol is a compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a benzimidazole core, which is known for its role in various biological activities.
Biological Activity Overview
Research has indicated that benzimidazole derivatives exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : Benzimidazoles have been reported to possess significant antimicrobial properties against various pathogens.
- Antidiabetic Effects : Certain derivatives have shown potential as inhibitors of α-glucosidase, contributing to their antidiabetic effects.
- Antiparasitic Activity : Benzimidazole derivatives are widely recognized for their effectiveness against parasitic infections.
The biological activity of this compound is primarily attributed to:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in metabolic pathways, such as α-glucosidase.
- Interaction with Cellular Targets : It may interact with specific cellular receptors or proteins, influencing cellular signaling pathways.
Antidiabetic Activity
A study evaluated the α-glucosidase inhibitory activity of various benzimidazole derivatives, including this compound. The results indicated that this compound exhibited a significant inhibitory effect with an IC50 value that suggests potent activity compared to standard drugs .
Antimicrobial Properties
In another investigation, the antimicrobial efficacy of benzimidazole derivatives was assessed against several bacterial strains. The findings demonstrated that this compound possessed notable antibacterial activity, particularly against Gram-positive bacteria .
Table 1: Biological Activity Summary
Case Study: Antidiabetic Mechanism
In a detailed study on the mechanism of action, researchers found that this compound inhibited α-glucosidase by binding to its active site. This interaction prevented the breakdown of carbohydrates into glucose, thereby reducing postprandial blood sugar levels. The study highlighted the potential for this compound to be developed into a therapeutic agent for managing diabetes .
Q & A
Q. How can synthesis conditions for 5-Chloro-1-(1-methyl-3-phenylpropyl)-1H-benzimidazole-2-thiol be optimized to improve yield and purity?
- Methodological Answer : Optimization requires systematic variation of reaction parameters. Key steps include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Catalyst Use : Acid catalysts (e.g., POCl₃) facilitate cyclization in benzimidazole synthesis .
- Temperature Control : Maintain 90–110°C to balance reaction kinetics and side-product formation .
- pH Adjustment : Neutralize acidic byproducts with ammonia (pH 8–9) to precipitate the product .
- Purification : Recrystallize from DMSO/water mixtures (2:1) to achieve >95% purity .
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methyl and phenyl groups at positions 1 and 3) .
- X-ray Diffraction (XRD) : Determines bond angles (e.g., C—N—C angles ≈ 120°) and confirms thiol group geometry .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 330.08) .
Q. What preliminary assays are recommended to assess its biological activity?
- Methodological Answer : Prioritize in vitro assays:
- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Enzyme Inhibition : Test against kinases or proteases via fluorescence-based assays (IC₅₀ calculations) .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish safety thresholds .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and binding affinities?
- Methodological Answer : Apply quantum mechanics and molecular docking:
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to study electron distribution (e.g., sulfur’s nucleophilicity) .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with bacterial DNA gyrase) to identify binding hotspots .
- ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP ≈ 3.5, moderate blood-brain barrier permeability) .
Q. How should researchers resolve contradictions in experimental data (e.g., varying bioactivity across studies)?
- Methodological Answer : Employ statistical and experimental design principles:
- Design of Experiments (DoE) : Use fractional factorial designs to isolate variables (e.g., solvent purity, incubation time) influencing bioactivity .
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply ANOVA to identify outliers .
- Replication Studies : Standardize protocols (e.g., cell culture conditions) to minimize inter-lab variability .
Q. What strategies can elucidate structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer : Use systematic SAR workflows:
- Derivative Synthesis : Modify substituents (e.g., replace chlorine with fluorine) and assess impact on bioactivity .
- 3D-QSAR Modeling : Build CoMFA/CoMSIA models to correlate steric/electronic features with activity .
- Crystallographic Mapping : Compare ligand-bound protein structures (e.g., PDB entries) to identify critical binding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
